![molecular formula C10H15BN2O4 B8144385 4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid](/img/structure/B8144385.png)
4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid is an organoboron compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a carbamoyl group linked to a 3-amino-2-hydroxypropyl chain. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid typically involves the following steps:
-
Formation of the Phenylboronic Acid Intermediate: : The phenylboronic acid intermediate can be synthesized through the reaction of phenylmagnesium bromide with trimethyl borate, followed by hydrolysis .
[ \text{PhMgBr} + \text{B(OMe)}_3 \rightarrow \text{PhB(OMe)}_2 + \text{MeOMgBr} ] [ \text{PhB(OMe)}_2 + \text{H}_2\text{O} \rightarrow \text{PhB(OH)}_2 + \text{MeOH} ]
-
Introduction of the Carbamoyl Group: : The carbamoyl group can be introduced through a reaction with an appropriate isocyanate or carbamoyl chloride derivative under controlled conditions.
-
Attachment of the 3-Amino-2-hydroxypropyl Chain: : The final step involves the reaction of the intermediate with 3-amino-2-hydroxypropylamine under suitable conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the carbamoyl group to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents like halogens or nitro compounds are used under acidic or basic conditions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
科学研究应用
4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid involves its ability to form reversible covalent bonds with diol-containing molecules. This interaction is pH-dependent, allowing the compound to capture and release target molecules under controlled conditions . The boronic acid group interacts with cis-diol groups, forming a cyclic boronate ester, which can be dissociated under acidic conditions.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the carbamoyl and 3-amino-2-hydroxypropyl groups, making it less versatile in certain applications.
4-[(3-Hydroxypropyl)carbamoyl]phenylboronic Acid: Similar structure but lacks the amino group, affecting its reactivity and binding properties.
Uniqueness
4-[(3-Amino-2-hydroxypropyl)carbamoyl]phenylboronic Acid is unique due to the presence of both the amino and hydroxypropyl groups, which enhance its reactivity and binding affinity for diol-containing molecules. This makes it particularly valuable in applications requiring selective and reversible interactions with biomolecules.
属性
IUPAC Name |
[4-[(3-amino-2-hydroxypropyl)carbamoyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BN2O4/c12-5-9(14)6-13-10(15)7-1-3-8(4-2-7)11(16)17/h1-4,9,14,16-17H,5-6,12H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAGTGNEKHHSKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NCC(CN)O)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

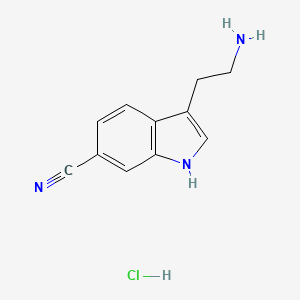
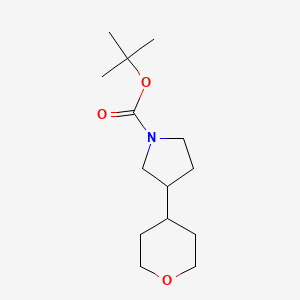
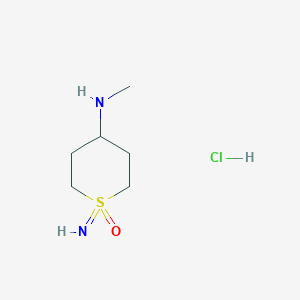
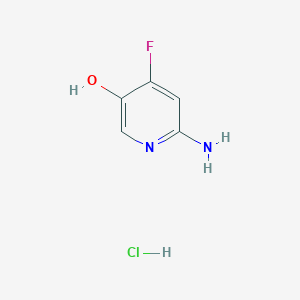
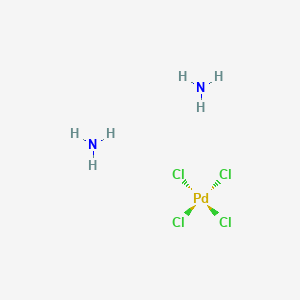
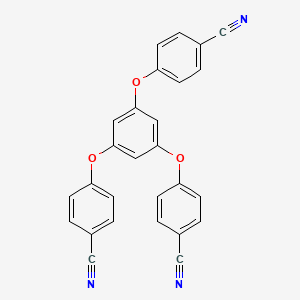
![6A-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]-6A-deoxy-|A-Cyclodextrin](/img/structure/B8144365.png)
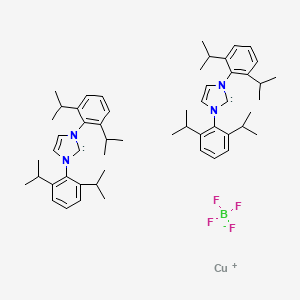
![6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol](/img/structure/B8144376.png)
![[4-[[3-[(4-Boronobenzoyl)amino]-2-hydroxypropyl]carbamoyl]phenyl]boronic acid](/img/structure/B8144384.png)
![3-Fluoro-4-[2-[2-(2-methylimidazol-1-yl)pyridin-4-yl]oxyethoxy]benzonitrile](/img/structure/B8144400.png)
![methyl 2-[4-[2-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylethyl]piperidin-1-yl]acetate](/img/structure/B8144408.png)
![1-(4-Aminophenyl)-2-(carboxymethyl)-5-[4-(trifluoromethoxy)phenoxy]indole-3-carboxylic acid](/img/structure/B8144414.png)
